molecular formula C10H14N2O2 B12691895 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane CAS No. 93776-86-4

1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane

Cat. No.: B12691895
CAS No.: 93776-86-4
M. Wt: 194.23 g/mol
InChI Key: KHXVVWQPIQVNRH-UHFFFAOYSA-N
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Description

1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclohexane, featuring two isocyanate groups attached to the ring. This compound is of significant interest in various fields, including industrial chemistry and materials science, due to its versatile applications and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane can be synthesized through the trimerization of isocyanates. One common method involves the partial trimerization of 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexane in a reaction coil . The reaction conditions typically include controlled temperature and the presence of a catalyst to facilitate the trimerization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale trimerization processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced reaction technologies and continuous production methods helps in achieving efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate groups into amines.

    Substitution: The isocyanate groups can participate in substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alcohols or amines can react with the isocyanate groups under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Production of amines.

    Substitution: Formation of ureas, carbamates, and other substituted products.

Scientific Research Applications

1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of polymers and other advanced materials. Its reactivity with various nucleophiles makes it a valuable building block in organic synthesis.

    Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds.

Mechanism of Action

The mechanism of action of 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles. The isocyanate groups can react with hydroxyl, amino, and other nucleophilic groups to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

    1-Isocyanato-3-methylbenzene: This compound has a similar isocyanate group but

Properties

CAS No.

93776-86-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane

InChI

InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-3-9(5-10)6-11-7-13/h9H,2-6H2,1H3

InChI Key

KHXVVWQPIQVNRH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)CN=C=O)N=C=O

Origin of Product

United States

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